![molecular formula C24H39P B14258939 1-(3,5-Di-tert-butylphenyl)-3,6,6-trimethyloctahydrocyclopenta[b]phosphole CAS No. 232923-66-9](/img/structure/B14258939.png)
1-(3,5-Di-tert-butylphenyl)-3,6,6-trimethyloctahydrocyclopenta[b]phosphole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Di-tert-butylphenyl)-3,6,6-trimethyloctahydrocyclopenta[b]phosphole is a complex organophosphorus compound known for its unique structural and chemical properties. This compound features a phosphole ring, which is a five-membered ring containing phosphorus, and is substituted with a 3,5-di-tert-butylphenyl group and a 3,6,6-trimethyl group. The presence of bulky tert-butyl groups provides steric hindrance, which can influence the compound’s reactivity and stability.
Métodos De Preparación
The synthesis of 1-(3,5-Di-tert-butylphenyl)-3,6,6-trimethyloctahydrocyclopenta[b]phosphole typically involves the following steps:
From Halogenophosphines and Organometallic Reagents: This method involves the reaction of halogenophosphines with organometallic reagents to form the desired phosphole compound.
From Metallated Phosphines: Metallated phosphines can be used as intermediates in the synthesis of phosphole derivatives.
Addition of P–H to Unsaturated Compounds: This method involves the addition of phosphine hydrides to unsaturated compounds to form the phosphole ring.
Reduction of Phosphine Oxides: Phosphine oxides can be reduced to form phospholes.
C–P Coupling Reactions: Carbon-phosphorus coupling reactions are another route to synthesize phosphole derivatives.
Análisis De Reacciones Químicas
1-(3,5-Di-tert-butylphenyl)-3,6,6-trimethyloctahydrocyclopenta[b]phosphole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups.
Coupling Reactions: Carbon-phosphorus coupling reactions can be used to form new phosphole derivatives.
Common reagents used in these reactions include halogenophosphines, organometallic reagents, and various oxidizing and reducing agents . The major products formed from these reactions are typically phosphine oxides, substituted phospholes, and coupled phosphole derivatives .
Aplicaciones Científicas De Investigación
1-(3,5-Di-tert-butylphenyl)-3,6,6-trimethyloctahydrocyclopenta[b]phosphole has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(3,5-Di-tert-butylphenyl)-3,6,6-trimethyloctahydrocyclopenta[b]phosphole involves its interaction with molecular targets and pathways. The compound can act as a ligand, coordinating with metal centers in catalytic processes . Its bulky tert-butyl groups provide steric protection, influencing the reactivity and stability of the compound . The phosphole ring can participate in various chemical reactions, contributing to the compound’s overall mechanism of action .
Comparación Con Compuestos Similares
1-(3,5-Di-tert-butylphenyl)-3,6,6-trimethyloctahydrocyclopenta[b]phosphole can be compared with other similar compounds, such as:
- 3-Methyl-1-(2,4,6-tri-tert-butylphenyl)phosphole
- 1-Bis(trimethylsilyl)methyl-3,5-trimethylsilyl-1H-1,2,4-triphosphole
- 1-(2,4,6-Tri-tert-butylphenyl)-1H-1,2-diphosphole
These compounds share similar structural features, such as the presence of bulky tert-butyl groups and phosphole rings. this compound is unique due to its specific substitution pattern and the presence of a trimethyl group on the phosphole ring, which can influence its reactivity and applications .
Propiedades
Número CAS |
232923-66-9 |
|---|---|
Fórmula molecular |
C24H39P |
Peso molecular |
358.5 g/mol |
Nombre IUPAC |
1-(3,5-ditert-butylphenyl)-3,6,6-trimethyl-2,3,3a,4,5,6a-hexahydrocyclopenta[b]phosphole |
InChI |
InChI=1S/C24H39P/c1-16-15-25(21-20(16)10-11-24(21,8)9)19-13-17(22(2,3)4)12-18(14-19)23(5,6)7/h12-14,16,20-21H,10-11,15H2,1-9H3 |
Clave InChI |
LTXIQCIVTVZGOA-UHFFFAOYSA-N |
SMILES canónico |
CC1CP(C2C1CCC2(C)C)C3=CC(=CC(=C3)C(C)(C)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


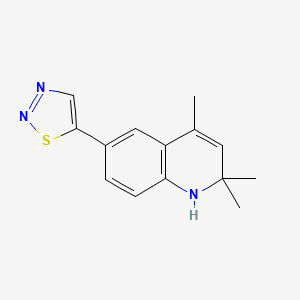
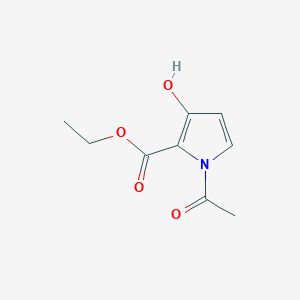
![tert-Butyl{3-[4-(3-iodopropyl)phenyl]propoxy}dimethylsilane](/img/structure/B14258894.png)
![Silane, tetrakis[3-(trichlorosilyl)propyl]-](/img/structure/B14258901.png)
![N-[(2S)-1-Hydroxy-3-phenylpropan-2-yl]-3-(1H-indol-3-yl)propanamide](/img/structure/B14258903.png)
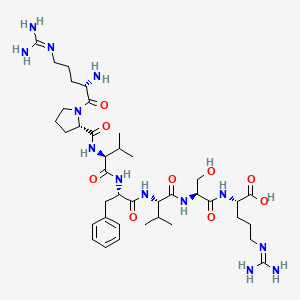
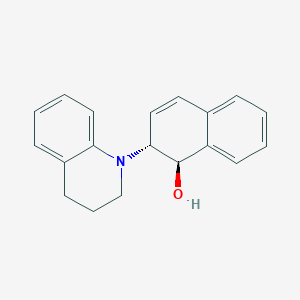
![Thiophene, 2,5-bis[4-(2-thienyl)phenyl]-](/img/structure/B14258915.png)
![Acetic acid, [[1-(4-chlorophenyl)-3-oxo-3-phenylpropyl]thio]-, ethyl ester](/img/structure/B14258928.png)

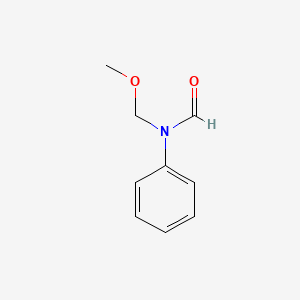
![1-[(3-Methylbutan-2-yl)carbamoyl]piperidine-4-carboxylic acid](/img/structure/B14258943.png)


